molecular formula C12H13FINO2 B15214237 2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-71-4

2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B15214237
CAS No.: 81778-71-4
M. Wt: 349.14 g/mol
InChI Key: BXKAQBOFZXUEQK-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a 1,2-oxazolidin-3-one core with two methyl groups at the 4-position and a substituted benzyl group at the 2-position. The benzyl substituent features a fluorine atom at the para (4-) position and an iodine atom at the ortho (2-) position on the aromatic ring.

Properties

CAS No.

81778-71-4

Molecular Formula

C12H13FINO2

Molecular Weight

349.14 g/mol

IUPAC Name

2-[(4-fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13FINO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

BXKAQBOFZXUEQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)F)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Synthesis of 4-fluoro-2-iodobenzoic acid: This can be achieved through the iodination of 4-fluorobenzoic acid using iodine and a suitable oxidizing agent.

    Formation of 4-fluoro-2-iodobenzyl alcohol: Reduction of 4-fluoro-2-iodobenzoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Cyclization to form the isoxazolidinone ring: The final step involves the reaction of 4-fluoro-2-iodobenzyl alcohol with a suitable isocyanate or carbamate under controlled conditions to form the isoxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of both fluorine and iodine allows for selective coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and appropriate ligands in organic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzyl derivatives.

    Oxidation Products: Oxidized forms of the benzyl group or the isoxazolidinone ring.

    Reduction Products: Reduced forms of the benzyl group or the isoxazolidinone ring.

Scientific Research Applications

2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine and iodine substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents: The target compound’s iodine and fluorine substituents introduce steric bulk and electronic effects distinct from chlorine or bromine in analogs. Fluorine’s electronegativity could alter electron distribution in the aromatic ring, affecting binding to target enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase in plants) .

Molecular Weight and Solubility :

  • The target compound has the highest molecular weight (~348.1 g/mol) due to iodine. In contrast, clomazone (239.7 g/mol) exhibits high water solubility (1100 mg/L), linked to its lower hydrophobicity .
  • Bromine in broclozone increases molecular weight (~330.6 g/mol) compared to clomazone, but solubility data is lacking.

Environmental and Agrochemical Behavior

Clomazone (Benchmark Compound):

  • Persistence : Half-life ranges from 28–84 days in water, with high mobility in soil due to moderate organic carbon adsorption (Koc = 130–300 mL/g) .
  • Sorption : Primarily influenced by soil organic matter content; higher organic matter increases adsorption, reducing leaching .

Target Compound (Inferences):

  • Iodine’s Impact : Iodine’s hydrophobicity and polarizability may enhance soil binding, reducing mobility compared to clomazone. However, fluorine’s electronegativity could counteract this by increasing polarity.

Biological Activity

The compound 2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one , known for its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H13FINOC_{12}H_{13}FINO, and it features a distinctive oxazolidinone ring which is crucial for its biological activity. The presence of fluorine and iodine substituents on the phenyl ring enhances its lipophilicity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxazolidinone core is known to interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionReduced activity of specific kinases

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests a promising avenue for further development as an anticancer agent.

Research Findings

Recent findings have emphasized the importance of structural modifications on the biological activity of oxazolidinones. Variants with different halogen substitutions have shown altered efficacy profiles, indicating that further research into structure-activity relationships (SAR) could optimize therapeutic applications.

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